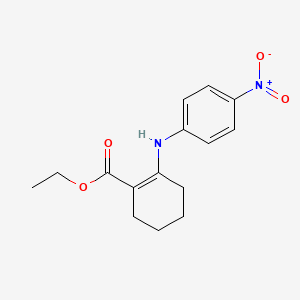![molecular formula C20H24N2O4 B14678057 2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] CAS No. 32669-30-0](/img/structure/B14678057.png)
2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is a complex organic compound characterized by its unique structure, which includes two oxazole rings connected by a phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] typically involves the reaction of 1,4-phenylenediamine with isobutyric acid in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 1,4-phenylenediamine and isobutyric acid.
Dehydrating Agent: Commonly used agents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole rings, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its stability and unique structural properties.
Wirkmechanismus
The mechanism by which 2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] exerts its effects involves interactions with specific molecular targets. The oxazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylene group provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl phthalate: A phthalate ester with similar structural features but different functional groups.
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-]: Another oxazole derivative with different substituents on the oxazole rings.
Uniqueness
2,2’-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one] is unique due to its specific combination of oxazole rings and phenylene group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
32669-30-0 |
|---|---|
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-2-[4-[4-(2-methylpropyl)-5-oxo-4H-1,3-oxazol-2-yl]phenyl]-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H24N2O4/c1-11(2)9-15-19(23)25-17(21-15)13-5-7-14(8-6-13)18-22-16(10-12(3)4)20(24)26-18/h5-8,11-12,15-16H,9-10H2,1-4H3 |
InChI-Schlüssel |
CWSQHIFYUFIBTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)OC(=N1)C2=CC=C(C=C2)C3=NC(C(=O)O3)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
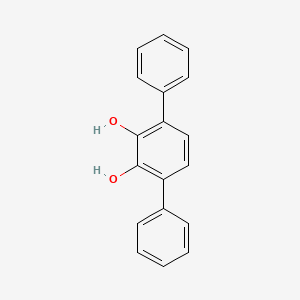

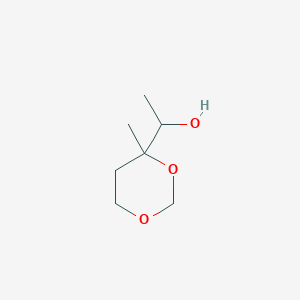
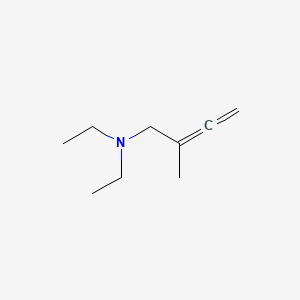

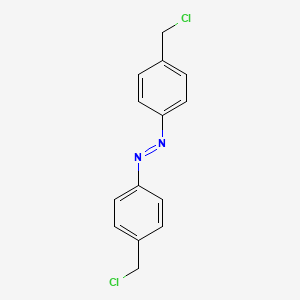
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
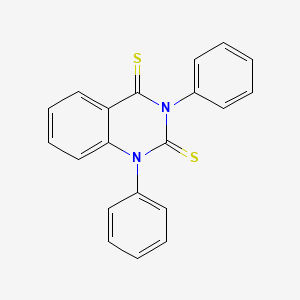
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)
